(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH

Pharmaceutical analysis HPLC method validation Impurity profiling

Sourcing a batch-specific, pharmacopoeia-recognized impurity standard for goserelin QC workflows is a persistent supply challenge. (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH (Goserelin EP Impurity K) resolves this as a fully characterized reference material designated by the Ph. Eur. monograph. - Defined chromatographic signature: unique retention time (3.9 min) driven by Ser⁴ O-acetylation, enabling ICH Q2(R1)-compliant system suitability testing. - Mandated for batch release: essential for demonstrating compliance with Ph. Eur. impurity limits in goserelin acetate drug substances and sustained-release implants. - ANDA-enabling: supports generic drug manufacturers in demonstrating impurity profile equivalence to the Reference Listed Drug per FDA/EMA expectations.

Molecular Formula C61H86N18O15
Molecular Weight 1311.4 g/mol
Cat. No. B12397836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH
Molecular FormulaC61H86N18O15
Molecular Weight1311.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(COC(=O)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C61H86N18O15/c1-32(2)23-42(51(84)70-41(13-9-21-66-59(62)63)58(91)79-22-10-14-48(79)57(90)77-78-60(64)92)71-56(89)47(30-94-61(4,5)6)76-52(85)43(24-34-15-17-37(81)18-16-34)72-55(88)46(29-93-33(3)80)75-53(86)44(25-35-27-67-39-12-8-7-11-38(35)39)73-54(87)45(26-36-28-65-31-68-36)74-50(83)40-19-20-49(82)69-40/h7-8,11-12,15-18,27-28,31-32,40-48,67,81H,9-10,13-14,19-26,29-30H2,1-6H3,(H,65,68)(H,69,82)(H,70,84)(H,71,89)(H,72,88)(H,73,87)(H,74,83)(H,75,86)(H,76,85)(H,77,90)(H4,62,63,66)(H3,64,78,92)/t40-,41-,42-,43-,44-,45-,46-,47+,48-/m0/s1
InChIKeyKREYNRXTZROSOF-UVLQAERKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Goserelin Impurity K Certified Reference Standard


(Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH, also known as [4-(O-Acetyl-L-serine)]goserelin or Goserelin EP Impurity K, is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH) [1]. This compound is not an active pharmaceutical ingredient but rather a characterized impurity reference standard, formally designated as Impurity K in the European Pharmacopoeia (Ph. Eur.) monograph for the therapeutic peptide goserelin . Its molecular formula is C61H86N18O15, with a monoisotopic molecular weight of 1311.45 Da [1]. The primary utility of this compound lies in its application as a certified reference material for analytical method development, method validation, and routine quality control (QC) testing of goserelin drug substances and finished dosage forms .

Product Type Pharmacopoeia-designated impurity reference standard
Workflow HPLC / UHPLC method development and validation
Use Context QC batch release and stability-indicating testing

Why Generic Analogs Cannot Replace Impurity K


Generic substitution of (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH with other LHRH analogs, uncharacterized peptide fragments, or even the parent drug goserelin is not scientifically or regulatorily valid. The compound is defined by a specific post-translational modification—acetylation of the Ser⁴ residue—which confers a unique chromatographic signature and retention time [1]. Regulatory guidelines from the ICH and pharmacopoeial monographs mandate the use of well-characterized, batch-specific impurity standards for method validation and system suitability testing [2]. Substituting an unvalidated analog would compromise the accuracy of impurity quantification, potentially leading to false negative or false positive results and ultimately to failure of regulatory filings such as ANDA or DMF submissions [2]. The following section presents quantitative evidence demonstrating the unique analytical performance of this specific reference standard relative to closely related goserelin impurities and the parent drug, establishing its irreplaceable role in quality control workflows.

Goserelin parent drug Unique acetylation at Ser⁴ shifts chromatographic signature; may not transfer as impurity marker
Other goserelin impurities Distinct retention and mass profiles; co-elution risk may compromise quantification accuracy
Uncharacterized LHRH analogs Lack pharmacopoeial designation; may not support regulatory documentation context

Impurity K Differentiation Evidence


Chromatographic Resolution from Related Compounds

In a validated UHPLC method for goserelin impurity analysis, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH (Impurity K) exhibits a retention time of 3.9 minutes, which is clearly differentiated from the parent compound goserelin (retention time 5.2 min) and Impurity I (3.6 min) [1]. This chromatographic resolution is essential for accurate peak identification and quantification in forced degradation studies and routine quality control of goserelin formulations.

HPLC Resolution
Head-to-head
Rt 3.9 min vs goserelin 5.2 min, Impurity I 3.6 min
Supports peak identification in impurity profiling
Method context from validated UHPLC
Pharmaceutical analysis HPLC method validation Impurity profiling

Structural Confirmation by High-Resolution MS

The compound (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH is characterized by a monoisotopic molecular weight of 1311.45 Da, corresponding to the molecular formula C61H86N18O15 [1]. In comparison, the parent drug goserelin (CAS 145781-92-6) has a molecular weight of 1269.41 Da (C59H84N18O14) . This 42 Da mass difference arises from the acetylation at Ser⁴ (addition of an acetyl group, C2H2O), which provides a distinct MS/MS fragmentation pattern and enables unambiguous identification in LC-MS assays.

Mass Identity
Data to verify
1311.45 Da vs goserelin 1269.41 Da, Δ = +42 Da
Supports orthogonal identity confirmation by HRMS
Cross-study context; source-specific review
LC-MS Peptide characterization Impurity identification

Pharmacopoeial Designation as EP Impurity K

The European Pharmacopoeia (Ph. Eur.) monograph for Goserelin explicitly designates (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH as Impurity K . This is a unique regulatory identifier that distinguishes it from other specified impurities (e.g., Impurity A through Impurity J, Impurity L, etc.). In contrast, many commercially available LHRH analogs or peptide fragments lack any such official pharmacopoeial designation, limiting their utility in regulatory quality control applications. The use of a pharmacopoeia-recognized impurity standard is a de facto requirement for demonstrating method specificity and accuracy in regulatory submissions.

Ph. Eur. Designation
Class-level
Designated as Goserelin EP Impurity K
Pharmacopoeia-designated reference identity
Class-level inference; source-specific review
Pharmacopoeial compliance Regulatory CMC Impurity reference standards

Relevance in Forced Degradation Studies

In forced degradation studies of goserelin acetate sustained-release implants, Impurity K has been identified as a degradation product formed under thermal stress conditions [1]. The validated HPLC method described in the literature demonstrates baseline resolution between Impurity K (3.9 min) and the parent goserelin peak (5.2 min), enabling accurate quantification of this degradation product. This is in contrast to other goserelin impurities, which may only form under specific pH or oxidative conditions and are not relevant for thermal stability assessment.

Degradation Marker
Reported
Thermal degradation pathway marker for goserelin implant
Supports stability-indicating method design
Reported degradation pathway context
Stability-indicating methods Forced degradation Pharmaceutical stress testing

Key Use Cases for Impurity K Standard


Analytical Method Development and Validation

Pharmaceutical analytical scientists use (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH as a reference standard to develop and validate HPLC/UHPLC methods for the quantification of Impurity K in goserelin drug substances and sustained-release implants. The distinct retention time of 3.9 minutes, as established in validated methods [1], allows for accurate system suitability testing and ensures method specificity in compliance with ICH Q2(R1) guidelines.

Regulatory QC and Batch Release Testing

QC laboratories in pharmaceutical manufacturing employ this certified reference standard to monitor Impurity K levels during batch release of goserelin acetate products. The European Pharmacopoeia designation makes it a mandatory reference for demonstrating compliance with impurity limits specified in the goserelin monograph, directly impacting the ability to release product to European and other regulated markets.

Forced Degradation and Stability Studies

In stress testing and stability programs for goserelin formulations, (Ser(Ac)4,D-Ser(tBu)6,Azagly10)-LHRH serves as a marker for thermal degradation [2]. Its formation under elevated temperature conditions is used to establish degradation kinetics, set storage conditions, and justify shelf-life specifications, thereby supporting the CMC section of regulatory dossiers.

ANDA and DMF Filing Support

Generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for goserelin acetate rely on this impurity reference standard to demonstrate analytical method equivalence and impurity profile control relative to the reference listed drug (RLD). The availability of a well-characterized, pharmacopoeia-recognized standard is essential for meeting FDA and EMA expectations regarding impurity qualification and control strategies [2].

Application
Selection Property
Validation Focus
HPLC / UHPLC method development
Certified impurity reference standard
System suitability and specificity verification
QC batch release testing
Pharmacopoeial impurity designation
Impurity limit compliance review
Thermal stability studies
Degradation pathway marker
Degradation kinetics and shelf-life specification
Regulatory dossier support
Well-characterized impurity standard
Impurity profile control documentation

Technical Documentation Hub

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32 linked technical documents
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